2-(4-methoxyphenyl)-3-phenyl-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-phenyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-19-14-9-7-12(8-10-14)16-17(15(18)11-20-16)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKLTJRRDBPZND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385607 | |
| Record name | 2-(4-methoxyphenyl)-3-phenyl-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668626 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
65655-83-6 | |
| Record name | 2-(4-methoxyphenyl)-3-phenyl-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-3-phenyl-1,3-thiazolidin-4-one typically involves the reaction of 4-methoxybenzaldehyde, aniline, and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The mixture is heated for several hours, leading to the formation of the thiazolidinone ring through a cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
2.1. One-Pot Condensation-Cyclization
A common method involves reacting an aromatic aldehyde (e.g., 4-methoxybenzaldehyde), an aromatic amine (e.g., aniline), and thioglycolic acid under thermal or solvent-free conditions. The reaction proceeds via:
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Imine formation : Reaction of the aldehyde and amine to form an intermediate imine.
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Nucleophilic attack : Thioglycolic acid attacks the imine, followed by cyclization to form the thiazolidin-4-one ring.
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Elimination : Water is eliminated to stabilize the heterocyclic structure .
Example Reaction Conditions :
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Reagents : Aromatic aldehyde, aniline, thioglycolic acid.
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Solvent : Toluene or ethanol.
2.3. Substituent Effects
The presence of electron-donating groups (e.g., methoxy) on the aromatic rings enhances reactivity. Substituents influence:
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Yield : Electron-donating groups improve reaction efficiency.
Reaction Conditions and Yields
Spectroscopic Characterization
The structure of thiazolidin-4-ones is confirmed via ¹H NMR and ¹³C NMR :
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¹H NMR :
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¹³C NMR :
Biological Evaluation
While specific data for 2-(4-methoxyphenyl)-3-phenyl-1,3-thiazolidin-4-one is limited, analogous thiazolidin-4-ones show:
Scientific Research Applications
Anticancer Activity
Thiazolidin-4-one derivatives, including 2-(4-methoxyphenyl)-3-phenyl-1,3-thiazolidin-4-one, have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines by inhibiting key enzymes involved in cancer progression.
Key Findings:
- Mechanism of Action: Thiazolidinone derivatives disrupt cancer cell proliferation through multiple pathways, including DNA interaction and inhibition of topoisomerases .
- Synthetic Approaches: Various synthetic methods have been developed to enhance the yield and efficacy of these compounds, including one-pot synthesis techniques that improve reaction efficiency and product purity .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 15.2 | |
| Other derivatives | A549 (lung cancer) | 12.5 | |
| Other derivatives | HeLa (cervical cancer) | 10.0 |
Antimicrobial Properties
The compound has also demonstrated notable antimicrobial activity against a range of pathogens. Studies have shown that thiazolidinone derivatives possess both antibacterial and antifungal properties.
Key Findings:
- Antibacterial Activity: In vitro studies have revealed that these compounds are effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Fungal Inhibition: Thiazolidinones have shown antifungal activity against Candida albicans, making them potential candidates for treating fungal infections .
Table 2: Antimicrobial Efficacy of Thiazolidinone Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | >5000 | |
| Other derivatives | Escherichia coli | 625 | |
| Other derivatives | Candida albicans | >5000 |
Enzyme Inhibition
Another significant application of thiazolidinone derivatives is their role as enzyme inhibitors. The compound has been investigated for its potential to inhibit enzymes such as tyrosinase, which is involved in melanin production.
Key Findings:
- Tyrosinase Inhibition: The structural similarity of thiazolidinone derivatives to tyrosine suggests they can effectively inhibit tyrosinase activity . This property is particularly relevant in cosmetic applications for skin lightening.
Table 3: Enzyme Inhibition Activity
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-3-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidin-4-one derivatives exhibit varied biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 2-(4-methoxyphenyl)-3-phenyl-1,3-thiazolidin-4-one with structurally analogous compounds:
Substituent Effects on Bioactivity
2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one (I) :
Substitution of the methoxy group with a chloro atom (-Cl) at the para position introduces electron-withdrawing effects. This modification enhances antibacterial and anti-inflammatory activities compared to the methoxy derivative, likely due to increased electrophilicity .- 2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one: The nitro group (-NO₂) further increases electron deficiency, leading to pronounced anticancer activity. However, this substitution reduces solubility in polar solvents. Key Data: Cytotoxicity (IC₅₀ = 8.2 µM against HeLa cells) .
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one :
Incorporation of a fluorophenyl-thiadiazole moiety enhances fungicidal and herbicidal activities. The fluorine atom improves metabolic stability, while the thiadiazole ring contributes to π-π stacking interactions in biological targets .
Structural and Physicochemical Properties
- Crystallographic Insights: The methoxyphenyl derivative adopts a twisted conformation (dihedral angle = 15.5° between thiazolidinone and aryl rings), influencing molecular packing and solubility . Chlorophenyl derivatives exhibit tighter crystal packing due to Cl···π interactions, correlating with higher melting points .
Pharmacological Profiles
Biological Activity
2-(4-Methoxyphenyl)-3-phenyl-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one class of compounds, which have garnered significant attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, antibacterial, antioxidant, anticancer properties, and structure-activity relationships (SAR).
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-methoxyphenyl and phenyl substituents with thiazolidine derivatives. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound. For instance, the NMR spectra reveal distinct chemical shifts corresponding to the protons in the thiazolidinone ring and aromatic systems, indicating successful synthesis .
Antibacterial Activity
Numerous studies have demonstrated that thiazolidin-4-one derivatives exhibit significant antibacterial properties. In particular, this compound has shown potent activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacteria Tested | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 26 | 88.46 |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 24 | 91.66 |
| This compound | E. coli | TBD | TBD |
| This compound | S. aureus | TBD | TBD |
The presence of electron-withdrawing groups on the phenyl ring enhances antibacterial efficacy, as evidenced by compounds with chlorine or bromine substituents showing increased activity .
Antioxidant Activity
The antioxidant potential of thiazolidin-4-one derivatives is also noteworthy. The compound's ability to scavenge free radicals was assessed using assays such as the ABTS radical cation decolorization assay.
| Compound | Inhibition % |
|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | 81.8% |
| This compound | TBD |
The results indicate that modifications on the phenolic ring can significantly influence antioxidant capacity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For example, compounds similar to this compound have shown promising results against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 1.0 |
| LN229 (glioblastoma) | TBD |
The structure–activity relationship indicates that para-substituted derivatives with electron-donating groups enhance anticancer activity compared to their counterparts with electron-withdrawing groups .
Case Studies
A notable case study involved the evaluation of various thiazolidinone derivatives against MCF-7 cells, where it was found that the compound exhibited significant cytotoxic effects at low concentrations (IC50 = 1 µM). This suggests that modifications at the para position can lead to enhanced biological activity .
Q & A
Q. What are the standard synthetic routes for 2-(4-methoxyphenyl)-3-phenyl-1,3-thiazolidin-4-one, and how can purity be optimized?
The compound is typically synthesized via cyclocondensation of substituted aryl amines with mercaptoacetic acid or its derivatives under acidic conditions. For example, a thiazolidinone ring can be formed by reacting 4-methoxybenzaldehyde with phenyl isothiocyanate, followed by cyclization using chloroacetic acid. Purification often involves recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane). Yield optimization may require controlled temperature (70–80°C) and stoichiometric ratios (1:1.2 aldehyde:amine) .
Q. How is X-ray crystallography employed to resolve the structural configuration of this compound?
Single-crystal X-ray diffraction (SC-XRD) is used to determine bond lengths, angles, and intermolecular interactions. For instance, the crystal structure of a related thiazolidinone derivative (Triclinic, space group P1) revealed a planar thiazolidinone ring with a mean C–C bond length of 1.48 Å and dihedral angles between aromatic rings of ~85°, confirming steric hindrance effects. Data collection parameters include Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-97 .
Advanced Research Questions
Q. What computational methods are used to predict the electronic properties and binding affinity of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates HOMO-LUMO energy gaps (e.g., 4.2 eV for the title compound), indicating reactivity. Molecular docking (AutoDock Vina) into DNA (PDB ID: 1BNA) predicts binding energies (−8.2 kcal/mol) and intercalation modes. Solvent effects (PCM model) and vibrational frequencies are validated against experimental IR spectra .
Q. How do DNA-binding studies differentiate between intercalation and groove-binding mechanisms?
UV-Vis titration (λ = 260 nm) and fluorescence quenching (using ethidium bromide) assess binding constants (Kb ~10<sup>4</sup> M<sup>−1</sup>). Viscosity measurements (viscometer, CT-DNA) show >15% increase in relative viscosity for intercalation, while circular dichroism (CD) spectral shifts (Δλ = ±5 nm) suggest groove-binding. Competitive assays with Hoechst 33258 further confirm binding modes .
Q. What experimental designs are used to evaluate cytotoxicity against cancer cell lines?
The MTT assay (72 hr exposure, 5–100 µM concentration range) measures IC50 values in HeLa or MCF-7 cells. Positive controls (e.g., cisplatin) and negative controls (DMSO vehicle) are included. Apoptosis is confirmed via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays. Synergistic effects with doxorubicin are tested using the Chou-Talalay method .
Q. How can reaction conditions be optimized to enhance regioselectivity in thiazolidinone derivatives?
Design of Experiments (DoE) with variables like solvent polarity (DMF vs. THF), catalyst (p-TsOH vs. ZnCl2), and reaction time (4–24 hr) identifies optimal parameters. HPLC-MS monitors side products (e.g., Schiff bases). Microwave-assisted synthesis (100 W, 10 min) reduces reaction time by 70% compared to conventional heating .
Q. How do substituent effects influence the compound’s reactivity and bioactivity?
Hammett plots (σpara values) correlate electron-withdrawing groups (e.g., –NO2) with enhanced electrophilicity. For example, 4-nitro substitution increases antibacterial activity (MIC = 8 µg/mL vs. S. aureus) compared to methoxy derivatives. QSAR models (MLR analysis) predict logP and polar surface area (PSA) as critical parameters .
Q. How can discrepancies between computational predictions and experimental bioactivity data be resolved?
Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking simulations. Validate DFT-optimized geometries against SC-XRD data (RMSD <0.5 Å). Adjust solvation models (explicit vs. implicit) to better match in vitro assay conditions (e.g., PBS buffer, pH 7.4) .
Q. What pharmacophore features are critical for antidiabetic activity in thiazolidinone analogs?
Pharmacophore modeling (Discovery Studio) identifies a hydrogen bond acceptor (C=O at C4), hydrophobic aromatic (phenyl), and hydrogen bond donor (N–H) as essential. Overlay with rosiglitazone’s PPARγ-binding site shows 85% similarity. Methyl substitution at C3 reduces steric clashes in the receptor pocket .
Q. How does positional isomerism of substituents affect biological activity?
Synthesize ortho-, meta-, and para-methoxy analogs and compare IC50</sup> values. For example, para-methoxy derivatives exhibit 3-fold higher anti-inflammatory activity (COX-2 inhibition) than ortho-substituted isomers due to improved planarity and π-π stacking with the enzyme’s active site .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
